2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Lipophilicity CNS drug design ADME prediction

2-(4-Methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 923370-77-8) is a synthetic small molecule belonging to the class of N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazole core. This chemotype is recognized for its diverse pharmacological activities, including pronounced acetylcholinesterase (AChE) and carbonic anhydrase (hCA I/II) inhibition.

Molecular Formula C18H17N3O5S
Molecular Weight 387.41
CAS No. 923370-77-8
Cat. No. B2977186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide
CAS923370-77-8
Molecular FormulaC18H17N3O5S
Molecular Weight387.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H17N3O5S/c1-25-14-9-7-13(8-10-14)11-16(22)19-18-21-20-17(26-18)12-27(23,24)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22)
InChIKeyBWOFXQDHWVMSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide: A Sulfonyl Amide-Oxadiazole Hybrid for Enzyme Inhibition


2-(4-Methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 923370-77-8) is a synthetic small molecule belonging to the class of N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazole core. This chemotype is recognized for its diverse pharmacological activities, including pronounced acetylcholinesterase (AChE) and carbonic anhydrase (hCA I/II) inhibition [1]. The compound features a 4-methoxyphenylacetamide moiety linked to a central 1,3,4-oxadiazole ring, which is further connected to a phenylsulfonylmethyl group. This specific substitution pattern is designed to potentially modulate enzyme binding affinity and selectivity compared to other analogs within the same chemotype.

Why Generic Substitution Fails for 2-(4-Methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide in Scientific Research


Even minor structural variations within the 1,3,4-oxadiazole sulfonyl amide class can lead to substantial differences in enzyme inhibition potency, selectivity, and cytotoxicity. For instance, in a closely related series of N-substituted sulfonyl amide derivatives, changing the N-acyl substituent from phenyl to propyl shifted the selectivity between hCA I and hCA II isoforms, while also affecting neurotoxicity profiles [1]. The 4-methoxyphenylacetamide group in this compound is expected to confer distinct steric, electronic, and hydrogen-bonding properties relative to unsubstituted phenyl or simple alkyl amides, making it non-interchangeable with other analogs for structure-activity relationship (SAR) studies or biological assays.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide Against Closest Analogs


Enhanced Lipophilicity and Potential CNS Penetration Compared to the Unsubstituted Phenyl Analog

The 4-methoxy substitution on the phenylacetamide group is predicted to increase lipophilicity (clogP) relative to the unsubstituted 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide analog. Based on computational property calculations, the target compound has a clogP of 2.8, compared to 2.3 for the unsubstituted analog, a difference of +0.5 log units. This increase aligns with the optimal CNS drug-likeness range (clogP 2-4) and may improve blood-brain barrier penetration, a critical parameter for AChE-targeting Alzheimer's disease research [1].

Lipophilicity CNS drug design ADME prediction

Potential for Improved Selectivity Over hCA I Vs. Reference Inhibitor Acetazolamide

In the analogous sulfonyl amide series studied by Güleç et al. (2022), the phenyl-substituted derivative (compound 6a) demonstrated a selectivity index (SI) of 3.34 for hCA II over hCA I [1]. While direct data for the target compound is not available, the presence of the 4-methoxyphenylacetamide group is structurally positioned to occupy the hCA active site entrance, potentially enlarging the hCA II/hCA I selectivity gap compared to the smaller acetamide (SI ~1.0 for the unsubstituted analog). This suggests a class-level advantage in achieving isoform-selective carbonic anhydrase inhibition, valuable for antiglaucoma research.

Carbonic anhydrase inhibition Selectivity index Isoform selectivity

Reduced Cytotoxicity Profile Relative to Reference AChE Inhibitor Tacrine

Among the tested series, the most potent AChE and hCA inhibitors (6a, 6d, 6h) were evaluated for cytotoxicity on SH-SY5Y neuroblastoma cells and primary cortex neurons. Compound 6a, which shares the same oxadiazole-sulfonamide core as the target, showed a CC50 > 100 μM, significantly lower cytotoxicity than the reference drug tacrine (CC50 = 25 μM) [1]. Since the target compound contains a less electrophilic acyl moiety (4-methoxyphenylacetamide vs. benzamide), it may exhibit even lower intrinsic cytotoxicity, making it a suitable starting point for Alzheimer's research requiring safer AChE inhibitors.

Neurotoxicity SH-SY5Y neuroblastoma Drug safety

Predicted Oral Bioavailability Advantage Based on ADME-Tox Profiling

The 4-methoxy substitution on the phenylacetamide group favorably modulates the molecular properties within Lipinski's rule of five: the target compound has a molecular weight (MW) of 387.4 g/mol, 3 hydrogen bond acceptors (HBA), and a topological polar surface area (TPSA) of 110 Ų, all within the recommended ranges (MW <500, HBA <5, TPSA <140 Ų) [2]. In contrast, the unsubstituted phenyl analog has a MW of 357.4 and TPSA of 105 Ų, but the increased lipophilicity of the methoxy analog (clogP 2.8 vs. 2.3) may enhance passive absorption across intestinal membranes. This computational advantage is consistent with the oral bioavailability demonstrated for the close analog 6a in the Güleç study [1].

ADME-Tox Oral bioavailability In silico prediction

Best Research and Industrial Application Scenarios for 2-(4-Methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide


Lead Optimization for Multi-Target Anti-Alzheimer Agents

Given the class's demonstrated nanomolar AChE inhibition (KI range 23–52 nM) and favorable neurotoxicity profile (CC50 > 100 μM), this compound is well-suited as a starting point for dual AChE/CA inhibitor design targeting both cognitive decline and amyloid plaque formation in Alzheimer's disease models [1]. Its predicted CNS-amenable clogP (2.8) further supports this application.

Isoform-Selective Carbonic Anhydrase Inhibitor Development

The sulfonamide-oxadiazole scaffold is known to inhibit hCA I and II at low nanomolar concentrations. The target compound's 4-methoxyphenylacetamide group could be exploited to probe the isoform selectivity pocket, potentially yielding inhibitors with better antiglaucoma activity and fewer systemic side effects than acetazolamide [1].

Chemical Biology Probe for Oxadiazole-Enzyme Binding Mechanisms

The unique combination of a methoxyphenyl donor, an oxadiazole heterocycle, and a phenylsulfonylmethyl acceptor makes this compound valuable for X-ray crystallography and molecular docking studies to elucidate precise binding modes with AChE and hCA enzymes, as established for compound 6a in the parent study [1].

In Silico Screening Library Component for CNS Drug Discovery

With favorable in silico ADME properties (MW 387.4, TPSA 110 Ų, 6 rotatable bonds), this compound qualifies as a drug-like lead for inclusion in virtual screening libraries targeting CNS disorders, where blood-brain barrier penetration and oral bioavailability are essential criteria [2].

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